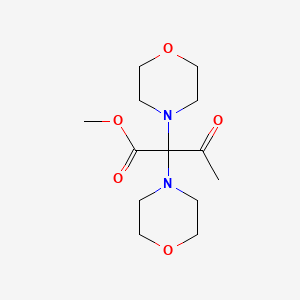![molecular formula C16H10F3NO4 B5604444 1,3-benzodioxole-5-carbaldehyde O-[3-(trifluoromethyl)benzoyl]oxime](/img/structure/B5604444.png)
1,3-benzodioxole-5-carbaldehyde O-[3-(trifluoromethyl)benzoyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between oximes and organo-derivatives of Group III elements, leading to various oximates. For example, reactions of pyridine-2-carbaldehyde oxime with trimethylborane form crystalline oximates, suggesting a potential pathway for synthesizing similar structures (Pattison & Wade, 1968). Additionally, the synthesis of phenylmercury derivatives of certain hydroxy and carbaldehyde imines reveals the complexity and versatility in the synthesis of organometallic compounds with related frameworks (Shepelenko et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[(1,3-Benzodioxol-5-yl)methylene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one, reveals intricate details about the arrangement of atoms and the overall geometry. Such compounds often exhibit planar structures with significant interactions, including weak C—H⋯N and C—H⋯O interactions (Liang, 2004).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to various products depending on the conditions. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine shows competitive reaction paths, leading to Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones as major products (Buscemi et al., 2005). This highlights the chemical flexibility and the possibility of tailoring the reactions for specific outcomes.
Physical Properties Analysis
The physical properties, including crystal structure and spectroscopic properties, are vital for understanding the material's behavior. The crystal structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, for example, shows intramolecular C–H···O and O–H···N hydrogen bonds, indicating the importance of such interactions in determining the physical properties (Chen, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure and the functional groups present. For example, organosulfonyloxy derivatives of benziodoxoles demonstrate specific reactivity patterns with alkynyltrimethylsilanes, leading to various products depending on the conditions (Zhdankin et al., 1996). Such studies provide insights into the chemical behavior and potential applications of these compounds.
Propriétés
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4/c17-16(18,19)12-3-1-2-11(7-12)15(21)24-20-8-10-4-5-13-14(6-10)23-9-22-13/h1-8H,9H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJYJVRNOFJEQ-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)
![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)




![1-(cis-4-aminocyclohexyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604438.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-biphenylcarboxamide hydrochloride](/img/structure/B5604451.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)